molecular formula C16H25NO2 B1444325 methyl 7-(N-benzyl-N-methylamino)heptanoate CAS No. 1316216-08-6

methyl 7-(N-benzyl-N-methylamino)heptanoate

Cat. No. B1444325
M. Wt: 263.37 g/mol
InChI Key: JQSUZSWAAUXXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(N-benzyl-N-methylamino)heptanoate is a chemical compound with the molecular formula C16H25NO2 . It is used in various fields including food, cosmetics, medicine, biology, and industry .


Molecular Structure Analysis

The molecular structure of methyl 7-(N-benzyl-N-methylamino)heptanoate is represented by the formula C16H25NO2 . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.

Scientific Research Applications

Organic Synthesis and Chemistry

  • Refractive Indices and Polarizabilities in Liquid Crystals : A study on the phase diagram of a mixture including discogens, which could provide insights into the refractive indices and polarizabilities, demonstrating small, negative birefringence and a calculation method for molecular polarizability ratios. This research is indicative of the compound's relevance in understanding the physical properties of liquid crystals (Phillips & Jones, 1994).

  • Stereochemical Studies : Research on the synthesis and stereochemical structure of steredisomeric N-substituted tetrahydro-1,3-oxazines, starting from β-amino acid esters, highlights the compound's role in exploring stereochemical configurations in synthetic chemistry (Fülöp et al., 1985).

  • Photochemical Decomposition Studies : The investigation of the photochemical decomposition of 1,4-benzodiazepines, including chlordiazepoxide, and their transformation into various photoisomers and derivatives, underscores the compound's potential in photochemistry research (Cornelissen et al., 1979).

  • Synthesis of Glycosides and N-Methylation Observations : This study discusses the preparation of glycosides and observations on N-methylation of amides, reflecting the compound's importance in glycoside synthesis and amide methylation processes (Gorin, 1973).

  • Enantiopure Analogues of 3-Hydroxyproline : Research on the synthesis of enantiomerically pure analogues of 3-hydroxyproline, showcasing the compound's application in the creation of restricted analogues and its potential in medicinal chemistry (Avenoza et al., 2002).

properties

IUPAC Name

methyl 7-[benzyl(methyl)amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(14-15-10-6-5-7-11-15)13-9-4-3-8-12-16(18)19-2/h5-7,10-11H,3-4,8-9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSUZSWAAUXXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCCCC(=O)OC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(N-benzyl-N-methylamino)heptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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